Direct Red 13

説明

Direct Red 13 is a useful research compound. Its molecular formula is C32H22N6Na2O7S2 and its molecular weight is 712.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

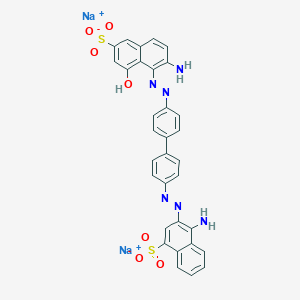

Direct Red 13 (C.I. 22155), a synthetic azo dye, is widely used in textiles, food, and cosmetics. Its chemical structure, characterized by the presence of azo groups, allows it to exhibit various biological activities. This article explores the biological activity of this compound, including its toxicological effects, mechanisms of action, and potential applications based on recent research findings.

This compound has the following chemical properties:

- Chemical Formula : CHNNaOS

- Molecular Weight : 466.44 g/mol

- CAS Number : 1937-35-5

- Solubility : Soluble in water, slightly soluble in alcohol

Biological Activity Overview

This compound has been studied for its biological activities, particularly its cytotoxicity and potential environmental impacts. Below are key findings from various studies:

- Cytotoxic Effects : Research indicates that this compound exhibits cytotoxic effects on various cell lines. A study using the MTT assay demonstrated that exposure to this compound resulted in a dose-dependent decrease in cell viability in human liver (HepG2) and breast cancer (MCF-7) cell lines .

-

Mechanisms of Toxicity : The mechanisms underlying the cytotoxic effects include:

- Oxidative Stress : this compound induces oxidative stress, leading to increased levels of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA .

- Apoptosis : The dye has been shown to activate apoptotic pathways, as evidenced by increased caspase activity and DNA fragmentation in treated cells .

Environmental Impact

This compound is classified as a toxic and anionic bisazo dye. Its presence in wastewater poses significant environmental risks due to its persistence and potential to bioaccumulate. Studies have explored various methods for the removal of this compound from aqueous solutions:

- Adsorption Techniques : Adsorption using natural materials like kaolinite has been demonstrated to effectively remove this compound from water. The adsorption process is influenced by factors such as pH, contact time, and initial dye concentration .

| Parameter | Value |

|---|---|

| Maximum Adsorption | 4.65 mg/g |

| Isotherm Model | Langmuir |

| Adsorption Type | Endothermic |

Case Studies

- Case Study on HepG2 Cells : A study investigated the effects of this compound on HepG2 cells and reported significant cytotoxicity at concentrations above 50 µg/mL after 24 hours of exposure. The study highlighted that the dye induced apoptosis through mitochondrial pathways, as shown by altered mitochondrial membrane potential .

- Environmental Remediation Study : Another study focused on the adsorption capacity of kaolinite for removing this compound from wastewater. Results indicated that kaolinite could effectively reduce dye concentrations, making it a viable option for wastewater treatment applications .

化学反応の分析

Thermal and Hydrolytic Degradation

Direct Red 13 decomposes under elevated temperatures or alkaline conditions, releasing carcinogenic aromatic amines:

-

Benzidine Formation : At 140°C in aqueous solutions, the dye decomposes to yield benzidine (a Group 1 carcinogen) and 4-aminobiphenyl .

-

Iron-Catalyzed Breakdown : Presence of iron accelerates decomposition, with 83% degradation observed at 140°C over 6 hours .

Table 1: Decomposition Products and Conditions

Photolytic Degradation

Exposure to UV light cleaves azo bonds, generating toxic intermediates such as 2-chloro-4-nitrobenzamine and 4-nitrobenzamine .

In Vivo Biotransformation

In mammalian systems, this compound undergoes hepatic metabolism to form reactive intermediates:

-

Benzidine Detection : Urinary excretion of benzidine and monoacetyl benzidine was observed in primates exposed to the dye .

-

Mutagenic Byproducts : Metabolites like 2-[(4-aminophenyl)ethylamino]-ethanol exhibit mutagenicity in Salmonella/microsome assays (TA98 strain) .

Key Metabolic Pathways :

-

Reductive Cleavage : Azo bonds are reduced by intestinal microbiota to form aromatic amines.

-

Oxidation : Cytochrome P450 enzymes oxidize amines to nitroso derivatives .

Solubility and Ionic Interactions

-

Solubility : Soluble in water (wine-red solution) and ethanol (magenta); insoluble in non-polar solvents .

-

Metal Ion Effects :

Table 2: Solubility and Stability Parameters

| Parameter | Value/Behavior | Source |

|---|---|---|

| Water solubility | 50 g/L (20°C) | |

| Stability in H₂SO₄ | Blue → Purple-red precipitate | |

| Stability in NaOH | Orange-brown precipitate |

Dye-Substrate Interactions

-

Cotton Dyeing : Binds via hydrogen bonding and van der Waals forces. Optimal exhaustion occurs at 80°C with NaCl .

-

Silk and Polyamide : Lower affinity compared to cellulose, requiring salt (Na₂SO₄) for uniform coloration .

Environmental and Toxicological Reactions

特性

IUPAC Name |

disodium;6-amino-5-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N6O7S2.2Na/c33-26-14-9-20-15-23(46(40,41)42)16-28(39)30(20)32(26)38-36-22-12-7-19(8-13-22)18-5-10-21(11-6-18)35-37-27-17-29(47(43,44)45)24-3-1-2-4-25(24)31(27)34;;/h1-17,39H,33-34H2,(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHOYLRUTRKFBM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22N6Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401023881 | |

| Record name | C.I. Direct Red 13 disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

712.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1937-35-5 | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-3-((4'-((2-amino-8-hydroxy-6-sulfo- 1-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Red 13 disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-amino-3-[[4'-[(2-amino-8-hydroxy-6-sulphonatonaphthyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。